molecular formula C18H16N2O2 B11137358 2,5-Bis(3-methoxyphenyl)pyrazine

2,5-Bis(3-methoxyphenyl)pyrazine

Cat. No.: B11137358
M. Wt: 292.3 g/mol
InChI Key: XXLYBDXGXCYDKC-UHFFFAOYSA-N
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Description

2,5-Bis(3-methoxyphenyl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The unique structure of this compound, featuring two methoxyphenyl groups attached to a pyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methoxyphenyl)pyrazine typically involves the condensation of appropriate methoxy-substituted benzaldehydes with diamines under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with ethylenediamine in the presence of an acid catalyst to form the desired pyrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, quinones, and dihydropyrazines .

Scientific Research Applications

2,5-Bis(3-methoxyphenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(3-methoxyphenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject for further exploration in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-bis(3-methoxyphenyl)pyrazine

InChI

InChI=1S/C18H16N2O2/c1-21-15-7-3-5-13(9-15)17-11-20-18(12-19-17)14-6-4-8-16(10-14)22-2/h3-12H,1-2H3

InChI Key

XXLYBDXGXCYDKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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